
1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one, also known as AZD-9668, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in respiratory diseases. This compound belongs to the class of azetidinone-based inhibitors, which have been shown to inhibit the activity of neutrophil elastase, a key enzyme involved in the pathogenesis of chronic obstructive pulmonary disease (COPD) and other respiratory disorders.
作用机制
1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one inhibits the activity of neutrophil elastase by binding to its active site and preventing it from cleaving elastin and other extracellular matrix proteins. This leads to a reduction in inflammation and tissue damage in the lungs, which are key features of COPD and other respiratory diseases.
Biochemical and Physiological Effects:
1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one has been shown to reduce neutrophil infiltration, airway inflammation, and emphysema in animal models of COPD. In clinical studies, 1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one has been shown to be safe and well-tolerated, with no significant adverse effects reported. However, further studies are needed to determine the long-term safety and efficacy of 1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one in humans.
实验室实验的优点和局限性
1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one is a potent and selective inhibitor of neutrophil elastase, making it a valuable tool for studying the role of neutrophil elastase in respiratory diseases. However, its use in lab experiments is limited by its high cost and low solubility in aqueous solutions. In addition, its effects on other enzymes and proteins involved in inflammation and tissue damage need to be studied to fully understand its mechanism of action.
未来方向
There are several potential future directions for research on 1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one. One area of interest is the development of more potent and selective inhibitors of neutrophil elastase, which may have greater therapeutic potential in respiratory diseases. Another area of interest is the identification of biomarkers that can predict the response to 1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one treatment in patients with COPD. Finally, the use of 1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one in combination with other therapies, such as bronchodilators and corticosteroids, may have synergistic effects and improve outcomes in patients with respiratory diseases.
合成方法
1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one can be synthesized using a multi-step process that involves the reaction of 4-fluorophenol with 3-bromothiophene to form 4-(3-bromothiophen-2-yl)phenol. This intermediate is then reacted with 2-bromoethyl ethyl ether to produce 4-(2-ethoxyethyl)-3-(3-bromothiophen-2-yl)phenol. Finally, the azetidinone ring is formed by reacting the intermediate with phosgene and triethylamine. The resulting product is purified using column chromatography to obtain 1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one in high yield and purity.
科学研究应用
1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one has been extensively studied for its potential therapeutic applications in respiratory diseases, particularly COPD. Neutrophil elastase is a key enzyme involved in the pathogenesis of COPD, and its inhibition has been shown to reduce inflammation and tissue damage in the lungs. 1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one has been shown to be a potent and selective inhibitor of neutrophil elastase, with a half-maximal inhibitory concentration (IC50) of 0.4 nM. In preclinical studies, 1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one has been shown to reduce neutrophil infiltration, airway inflammation, and emphysema in animal models of COPD.
属性
IUPAC Name |
1-(2-ethoxyethyl)-3-(4-fluorophenoxy)-4-thiophen-3-ylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c1-2-21-9-8-19-15(12-7-10-23-11-12)16(17(19)20)22-14-5-3-13(18)4-6-14/h3-7,10-11,15-16H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAAYCCKDARXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(C(C1=O)OC2=CC=C(C=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3,3-Dimethylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2825787.png)
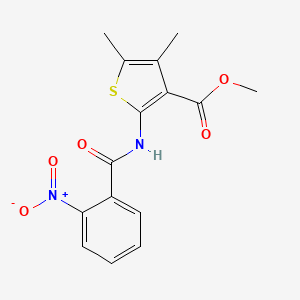
![1-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylindoline-5-sulfonamide](/img/structure/B2825789.png)
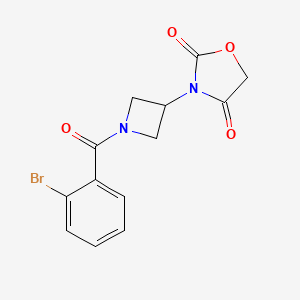
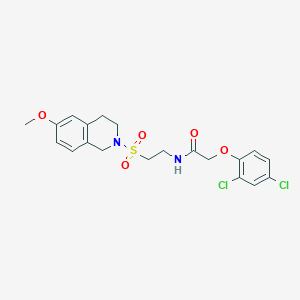
![Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2825794.png)
![Methyl 2-[[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2825796.png)
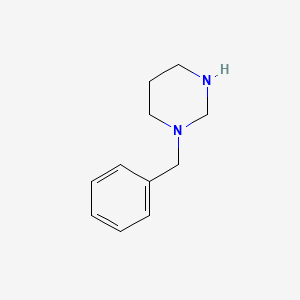
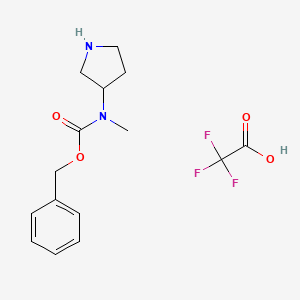
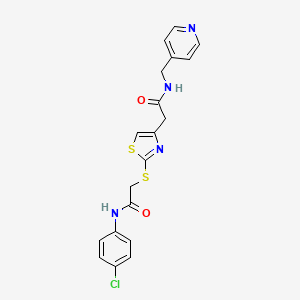
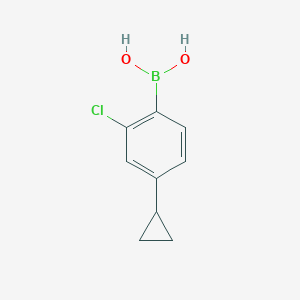
![(2-(3-fluorophenyl)-9-methyl-4-((pyridin-4-ylmethyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2825804.png)
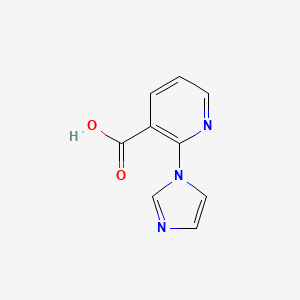
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2825808.png)